molecular formula C10H13NOS B11903764 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

Cat. No.: B11903764
M. Wt: 195.28 g/mol
InChI Key: QIDUTWKAIOUAIE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde typically involves the cyclization of thiophene derivatives. One common method involves the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[3,2-c]pyridine derivatives.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C10H13NOS/c1-10(2)8-4-6-13-9(8)3-5-11(10)7-12/h4,6-7H,3,5H2,1-2H3

InChI Key

QIDUTWKAIOUAIE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1C=O)SC=C2)C

Origin of Product

United States

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